molecular formula C28H23ClN2O3S B2870467 3-chloro-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzo[b]thiophene-2-carboxamide CAS No. 308293-12-1

3-chloro-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2870467
CAS No.: 308293-12-1
M. Wt: 503.01
InChI Key: VKMCJOHIHWPGBM-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[b]thiophene-2-carboxamide class, characterized by a chloro-substituted benzo[b]thiophene core linked to a p-tolyl group and a butyl chain terminating in a 1,3-dioxoisoindolin-2-yl moiety. Its structure combines aromaticity (benzo[b]thiophene and p-tolyl) with a flexible alkyl chain and a rigid dioxoisoindolin group, which may enhance binding specificity and metabolic stability.

Properties

IUPAC Name

3-chloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN2O3S/c1-18-12-14-19(15-13-18)30(28(34)25-24(29)22-10-4-5-11-23(22)35-25)16-6-7-17-31-26(32)20-8-2-3-9-21(20)27(31)33/h2-5,8-15H,6-7,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMCJOHIHWPGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzo[b]thiophene Core

  • 3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide (70453-69-9): This analog lacks the 1,3-dioxoisoindolin-2-yl butyl group but shares the chloro-benzo[b]thiophene carboxamide scaffold. Its simpler structure may facilitate synthesis but limit binding specificity compared to the target compound .
  • 3-Chloro-5-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide (28) and 3-Chloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (29) :
    These derivatives feature methoxy groups on the phenyl ring. Compound 28 (88% yield) and 29 (48% yield) highlight how substituent position affects synthetic efficiency. The electron-donating methoxy group may enhance solubility but could reduce electrophilic reactivity compared to the target compound’s p-tolyl group .

Modifications to the Carboxamide Side Chain

  • 3-Chloro-N-(2,5-dioxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide (7g): The dioxopyrrolidinyl group introduces a five-membered lactam ring instead of the dioxoisoindolinyl group. The synthesis of 7g (128 mg yield) via coupling with 3-chlorobenzo[b]thiophen-2-carbonyl chloride suggests similarities in methodology to the target compound’s preparation .
  • 3-Chloro-N-(4-(1,3-dioxoisoindolin-2-yl)phenyl)picolinamide (4.85) :
    Replacing the benzo[b]thiophene core with picolinamide shifts the aromatic system’s electronic properties. The retained dioxoisoindolin group on a phenyl ring demonstrates versatility in linker design, though the altered core may affect target selectivity .

Impact of Sulfonyl and Halogen Substituents

  • 3-Chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide: The morpholinosulfonyl group increases polarity and hydrogen-bond acceptor capacity, which may improve aqueous solubility but reduce membrane permeability compared to the target compound’s alkyl-linked dioxoisoindolin group .
  • However, the shared dioxoisoindolin-butyl chain highlights the importance of this moiety in modulating pharmacokinetics .

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